molecular formula C6H9BrO3 B12646178 6-Bromohexahydrofuro(3,2-b)furan-3-ol CAS No. 93840-49-4

6-Bromohexahydrofuro(3,2-b)furan-3-ol

Cat. No.: B12646178
CAS No.: 93840-49-4
M. Wt: 209.04 g/mol
InChI Key: CYDSHUXBYGPGJA-UHFFFAOYSA-N
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Description

6-Bromohexahydrofuro(3,2-b)furan-3-ol is a chemical compound with the molecular formula C6H9BrO3 It is characterized by a bromine atom attached to a hexahydrofurofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Bromohexahydrofuro(3,2-b)furan-3-ol typically involves the bromination of hexahydrofurofuran derivatives. One common method includes the reaction of hexahydrofurofuran with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Bromohexahydrofuro(3,2-b)furan-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromohexahydrofuro(3,2-b)furan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromohexahydrofuro(3,2-b)furan-3-ol involves its interaction with specific molecular targets. The bromine atom and the furan ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorohexahydrofuro(3,2-b)furan-3-ol
  • 6-Iodohexahydrofuro(3,2-b)furan-3-ol
  • Hexahydrofuro(3,2-b)furan-3-ol

Uniqueness

6-Bromohexahydrofuro(3,2-b)furan-3-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro and iodo analogs, the bromine derivative exhibits different reactivity and stability. The hexahydrofurofuran ring system also contributes to its unique structural and functional characteristics.

Properties

CAS No.

93840-49-4

Molecular Formula

C6H9BrO3

Molecular Weight

209.04 g/mol

IUPAC Name

6-bromo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C6H9BrO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2H2

InChI Key

CYDSHUXBYGPGJA-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)Br)O

Origin of Product

United States

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